Fmoc-Hyp(tBu)-OH

Catalog No.
S712226
CAS No.
122996-47-8
M.F
C24H27NO5
M. Wt
409.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Hyp(tBu)-OH

CAS Number

122996-47-8

Product Name

Fmoc-Hyp(tBu)-OH

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m1/s1

InChI Key

WPBXBYOKQUEIDW-VFNWGFHPSA-N

SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Fmoc-Hyp(tBu)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .

Thorough Summary of the Results or Outcomes Obtained

Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

“Fmoc-Hyp(tBu)-OH” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Specific Scientific Field: This application falls under the field of biochemistry .

Comprehensive and Detailed Summary of the Application: A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been developed . This method enables access to peptide thioester surrogates .

Detailed Description of the Methods of Application or Experimental Procedures: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .

Thorough Summary of the Results or Outcomes Obtained: This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Greening Fmoc/tBu Solid-phase Peptide Synthesis

“Fmoc-Hyp(tBu)-OH” is also used in greening Fmoc/tBu solid-phase peptide synthesis .

Specific Scientific Field: This application falls under the field of green chemistry .

Comprehensive and Detailed Summary of the Application: The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . It is hampered by high solvent consumption for washings after each of the two main steps .

Detailed Description of the Methods of Application or Experimental Procedures: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This involves analyzing each synthetic step separately .

  • Origin: Chemically synthesized molecule.
  • Significance: Fmoc-Hyp(tBu)-OH is a protected amino acid derivative. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the hydroxyproline (Hyp) amino acid, while the tert-butyl (tBu) group protects the hydroxyl group (OH) on the proline ring. This allows for selective coupling during peptide synthesis [].

Molecular Structure Analysis

  • Fmoc-Hyp(tBu)-OH consists of three main components:
    • Fmoc group: A bulky aromatic group that protects the N-terminus, facilitating controlled chain growth during peptide synthesis [].
    • Hydroxyproline (Hyp): An amino acid with a hydroxyl group on its side chain, contributing to protein structure and stability.
    • tert-Butyl (tBu) group: A protecting group for the hydroxyl group on the Hyp residue, allowing selective modification of the N- terminus during peptide synthesis [].

Chemical Reactions Analysis

  • Synthesis: Fmoc-Hyp(tBu)-OH can be synthesized through various methods, often involving the reaction of Fmoc-protected amino acid chlorides with hydroxyproline derivatives protected with the tBu group [].
  • Deprotection: The Fmoc and tBu groups are removed in specific steps during peptide synthesis. The Fmoc group is typically removed with mild acidic conditions (e.g., piperidine in DMF), while the tBu group can be cleaved using stronger acids (e.g., trifluoroacetic acid) [].
  • Peptide coupling: The deprotected N-terminus of Fmoc-Hyp(tBu)-OH can be coupled with another deprotected C-terminus of a peptide chain using various coupling reagents to form a new peptide bond [].

Physical And Chemical Properties Analysis

  • Data availability: Specific data on melting point, boiling point, and solubility of Fmoc-Hyp(tBu)-OH might not be readily available due to its use as a building block in larger peptide molecules.
  • Physical state: Likely a white to off-white crystalline powder based on similar Fmoc-protected amino acids [].
  • Conformational stability: The hydroxyl group can form hydrogen bonds, influencing the folding and rigidity of the protein.
  • Collagen formation: Hydroxyproline is abundant in collagen, a major structural protein in connective tissues, providing stability and strength [].
  • Fmoc-Hyp(tBu)-OH may cause irritation upon contact with skin, eyes, and respiratory system.
  • Specific data on toxicity is limited, but it's recommended to handle the compound with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood [].

XLogP3

3.9

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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